Burchellin

概要

説明

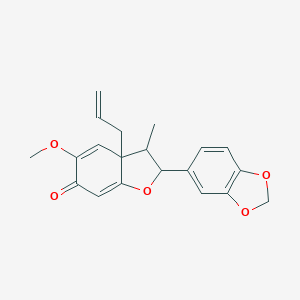

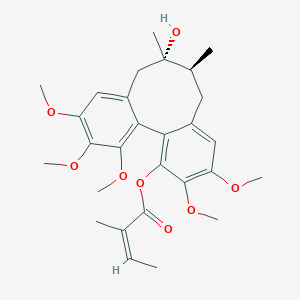

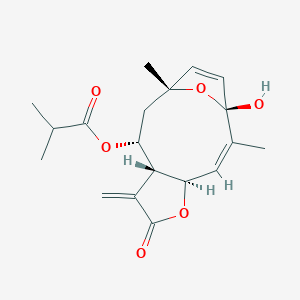

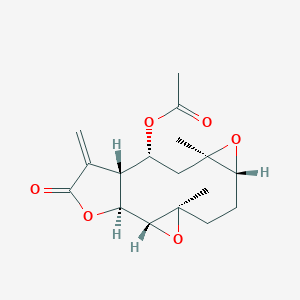

3a-Epiburchellin is a neolignan natural product known for its unique structure, which includes three contiguous stereogenic centers. It is derived from plants such as Ocotea cymbarum and has shown various bioactivities, including antiviral and larvicidal properties .

科学的研究の応用

3a-Epiburchellin has been studied for its various scientific research applications:

作用機序

Target of Action

Burchellin, a neolignan natural product, has been found to have potent antiviral effects against coxsackie virus B3 . It also exhibits significant bioactivity against the dengue mosquito, Aedes aegypti . Therefore, its primary targets can be identified as viral entities and mosquito larvae.

Mode of Action

This compound interferes with the development cycle of the mosquito, Aedes aegypti

Biochemical Pathways

It is known that this compound can cause cellular destruction and disorganization in the digestive system of mosquito larvae .

Pharmacokinetics

It has been found to have molecular stability when dissolved in water , which suggests it may have favorable bioavailability.

Result of Action

This compound’s action results in 100% mortality in mosquito larvae (L3) at concentrations ≥ 30 ppm . It causes cellular destruction and disorganization, cell spacing, and vacuolization of epithelial cells in small regions of the midgut in the larvae .

生化学分析

Biochemical Properties

Burchellin interacts with various enzymes and proteins in biochemical reactions. The construction of a 2,3-dihydrobenzofuran moiety by two Claisen rearrangements and a one-step rearrangement/cyclization and subsequent tandem ester hydrolysis/oxy–Cope rearrangement/methylation furnishes the basic skeleton of this compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The total synthesis of burchellin involves several key steps. The construction of a 2,3-dihydrobenzofuran moiety is achieved through two Claisen rearrangements and a one-step rearrangement/cyclization. Subsequent tandem ester hydrolysis/oxy-Cope rearrangement/methylation furnishes the basic skeleton of this compound. The enantiomers of this compound and its 1′-epi-diastereoisomer are obtained by preparative chiral phase high-performance liquid chromatography (HPLC) purification .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route described above provides a foundation for scalable production. The use of chiral phase HPLC purification is crucial for obtaining the enantiomers in pure form .

化学反応の分析

Types of Reactions

3a-Epiburchellin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in this compound.

Reduction: Reduction reactions can alter the oxidation state of this compound’s functional groups.

Substitution: Substitution reactions can replace specific atoms or groups within the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

類似化合物との比較

3a-Epiburchellin is unique among neolignan natural products due to its rare core structure with three contiguous stereogenic centers. Similar compounds include:

Magnolol: Another neolignan with bioactive properties.

Honokiol: Known for its anti-inflammatory and anticancer activities.

Eudesmin: Exhibits various pharmacological effects.

Compared to these compounds, this compound’s distinct stereochemistry and specific bioactivities, such as its potent larvicidal and antiviral effects, highlight its uniqueness .

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLJFAQVSWXZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959203 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112156-46-4, 38276-59-4 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112156-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Burchellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038276594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Burchellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Burchellin and where is it found?

A1: this compound is a neolignan natural product originally isolated from the Amazonian tree Aniba burchellii []. It is characterized by a rare core structure containing three contiguous stereogenic centers []. It has also been found in other plant species like Ocotea cymbarum [, ], Endlicheria dysodantha [], Piper hancei [], and Piper wallichii [].

Q2: What are the biological activities reported for this compound?

A2: this compound has demonstrated potent antiviral activity against Coxsackie virus B3 []. It also exhibits larvicidal activity against Aedes aegypti mosquito larvae, effectively disrupting their development cycle [, ]. Additionally, this compound derivatives have shown antitumor effects against neuroblastoma cells, inducing caspase-dependent apoptosis and inhibiting cell growth pathways []. It also shows inhibitory effects on Trypanosoma cruzi, the parasite responsible for Chagas disease, within its insect vector Rhodnius prolixus [].

Q3: How does this compound exert its larvicidal effect on Aedes aegypti?

A3: this compound interferes with the development of Aedes aegypti mosquitoes. At concentrations ≥30 ppm, it causes 100% mortality in third instar larvae (L3) [, ]. Histological analysis revealed that this compound induces cellular destruction, disorganization, cell spacing, and vacuolization in the midgut epithelial cells of treated larvae [].

Q4: What is known about the structure of this compound?

A4: this compound possesses a hexahydrobenzofuranoid neolignan skeleton [, ]. Its molecular formula is C20H22O6 []. The total synthesis of its enantiomers and those of its 1'-epi-diastereoisomer has been achieved, allowing for structural elucidation through spectroscopic data analyses and comparison of experimental and calculated electronic circular dichroism data [].

Q5: What is the mechanism of action of this compound against neuroblastoma cells?

A6: this compound derivative, specifically compound 4, induces caspase-dependent apoptosis in neuroblastoma cells via the mitochondrial pathway []. This involves the activation of caspase-3, -7, and -9, and cleavage of poly (ADP-ribose) polymerase. Additionally, it inhibits cell growth signaling pathways involving extracellular signal-regulated kinase 1 and 2 (ERK1/2), AKT8 virus oncogene cellular homolog (AKT), and signal transducer and activator of transcription 3 (STAT3) [].

Q6: Has this compound been investigated for its potential in treating Chagas disease?

A7: Yes, studies have shown that this compound negatively affects Triatoma infestans, another important vector of Chagas disease, and inhibits Trypanosoma cruzi development within this vector []. This suggests potential for this compound as a novel agent for controlling Chagas disease transmission.

Q7: Are there any known synthetic routes for this compound?

A9: Yes, total synthesis of this compound and its isomers has been achieved. One approach utilizes a concise and efficient six-step route to divergently access the enantiomers. Key steps include constructing a 2,3-dihydrobenzofuran moiety via two Claisen rearrangements followed by a one-step rearrangement/cyclization. Tandem ester hydrolysis/oxy-Cope rearrangement/methylation then furnishes the core this compound skeleton []. Another approach utilizes regioselective Lewis Acid-directed reactions of 2-Alkoxy-5-alkyl-1,4-benzoquinones with styrenes for the synthesis of this compound and Guianin neolignans [, ]. Biomimetic synthesis routes have also been explored [].

Q8: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A10: While detailed SAR studies are limited, the antitumor activity of this compound derivatives against neuroblastoma cells suggests that structural modifications can influence potency and potentially target selectivity []. Further research is needed to establish clear SAR trends.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

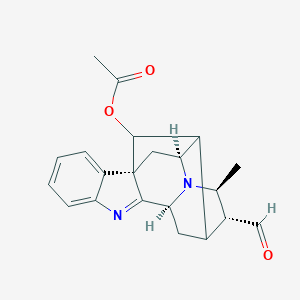

![methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)

![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)

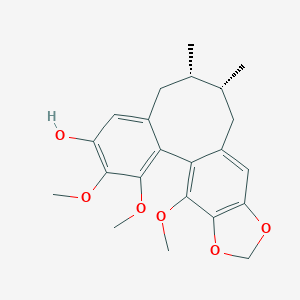

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)